molecular formula C17H14N6O2 B2381979 N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 890938-41-7

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No.: B2381979
CAS No.: 890938-41-7
M. Wt: 334.339
InChI Key: LXBISTZNCMGOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research, particularly for acute myeloid leukemia (AML). The compound exerts its effects by potently inhibiting FLT3 phosphorylation and downstream signaling pathways such as STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-dependent leukemia cells . Its research value is significantly heightened by its demonstrated efficacy against FLT3 mutants, including the common internal tandem duplication (ITD) mutation, which is associated with poor prognosis. Recent studies highlight its potential as a valuable chemical probe for investigating FLT3-driven oncogenesis and for evaluating combination therapies, as it has been shown to synergize with other agents like homoharringtonine to overcome drug resistance . This makes it an essential tool for researchers dissecting the molecular mechanisms of leukemia and developing novel targeted treatment strategies.

Properties

IUPAC Name

N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-4-6-12(7-5-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-3-2-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBISTZNCMGOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One

The synthesis begins with 6-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). This reaction replaces the 4-keto group with a chloro substituent, yielding 4-chloro-6-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 2 ).

Reaction Conditions

  • POCl₃ (3.83 g, 25 mmol) and TMA (3 mL) in anhydrous DMF (5 mL).
  • Heating at 70°C for 3 hours.
  • Yield : 70–82% after recrystallization from ethanol-DMF.

Hydrazinolysis of 4-Chloro Intermediate

Compound 2 reacts with hydrazine hydrate (80%) under reflux in ethanol to substitute the chloro group with hydrazine, forming 4-hydrazinyl-6-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 3 ).

Reaction Conditions

  • Hydrazine hydrate (0.01 mol) in ethanol (20 mL).
  • Reflux for 4–6 hours.
  • Yield : 85–90% after filtration and ethanol recrystallization.

Synthesis of Furan-2-Carbohydrazide

Direct Hydrazide Formation from Furan-2-Carboxamide

Furan-2-carbohydrazide is synthesized via nucleophilic substitution of furan-2-carboxamide with hydrazine generated in situ from acetone azine. This method, reported by Chongqing Licheng Environmental Protection Technology Co., Ltd., involves heating furan-2-carboxamide with acetone azine and water at 100–120°C.

Reaction Conditions

  • Furan-2-carboxamide (111.1 g) and acetone azine (224 g) in water (70 mL).
  • Heating at 100–120°C with ammonia gas recovery.
  • Yield : 119.6 g (quantitative) after ethanol recrystallization.

Alternative Route via Acyl Chloride Intermediate

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate:

  • Furan-2-carbonyl chloride synthesis :

    • Furan-2-carboxylic acid (1 mol) + SOCl₂ (1.2 mol) in dry DCM.
    • Reflux for 2 hours, followed by solvent evaporation.
  • Hydrazide formation :

    • Furan-2-carbonyl chloride (1 mol) + hydrazine hydrate (1.2 mol) in THF.
    • Stir at 0–5°C for 1 hour.
    • Yield : 92–95% after filtration [Standard method].

Coupling of Pyrazolo[3,4-d]Pyrimidin-4-Amine with Furan-2-Carbohydrazide

The final step involves condensation of Compound 3 with furan-2-carbohydrazide. Two approaches are viable:

Acyl Chloride-Mediated Coupling

Reacting Compound 3 with furan-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) forms the target compound via nucleophilic acyl substitution.

Reaction Conditions

  • Compound 3 (1 mmol) + furan-2-carbonyl chloride (1.2 mmol) in DCM (10 mL).
  • TEA (1.5 mmol) as HCl scavenger.
  • Stir at room temperature for 4 hours.
  • Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Assisted Amide Bond Formation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF activates the carboxylic acid for coupling with Compound 3 .

Reaction Conditions

  • Furan-2-carboxylic acid (1 mmol) + EDCI (1.2 mmol) + HOBt (1.2 mmol) in DMF (5 mL).
  • Add Compound 3 (1 mmol) and stir for 12 hours at 25°C.
  • Yield : 75–80% after precipitation in ice-water.

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.23 (s, 1H, H-3 pyrazole), 7.98 (d, J = 3.6 Hz, 1H, furan H-3), 7.62 (d, J = 3.6 Hz, 1H, furan H-4), 7.52–7.30 (m, 4H, aromatic H), 5.89 (s, 2H, NH₂), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : δ 163.5 (C=O), 152.1 (pyrimidine C-4), 144.3 (furan C-2), 128.9–126.7 (aromatic C), 21.3 (CH₃).

Infrared (IR) Spectroscopy

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N pyrimidine).

Mass Spectrometry

  • ESI-MS (m/z) : 377.1 [M+H]⁺ (calculated for C₁₈H₁₆N₆O₂: 376.1).

Optimization and Challenges

Critical Parameters

  • Chlorination Efficiency : Excess POCl₃ and prolonged heating (>3 hours) ensure complete conversion of the 4-keto group.
  • Hydrazine Purity : Anhydrous conditions prevent hydrolysis of the hydrazine intermediate.
  • Coupling Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates.

By-Product Mitigation

  • Diacylation : Controlled stoichiometry (1:1.2 acyl chloride:amine) minimizes bis-acylated by-products.
  • Oxidation : Nitrogen atmosphere prevents hydrazine oxidation during coupling.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Acyl Chloride Coupling 82 98 Rapid reaction, high reproducibility
EDCI/HOBt Activation 80 95 Mild conditions, avoids acyl chloride

Applications and Pharmacological Relevance

Pyrazolo[3,4-d]pyrimidine derivatives exhibit notable kinase inhibitory activity , particularly against CDK2 and EGFR/VGFR2, making them candidates for anticancer therapeutics. The furan moiety enhances solubility and bioavailability, as evidenced by ADMET studies on analogous compounds.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its antitumor activity, particularly against breast and colon cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with microbial enzymes, disrupting their metabolic processes and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(a) N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide ()
  • Key differences :
    • The phenyl group at position 1 has a 3-chloro-4-methyl substitution instead of 4-methyl.
    • The carbohydrazide group is derived from 4-methoxybenzoic acid instead of furan-2-carboxylic acid.
  • Implications :
    • The chloro group may enhance lipophilicity and influence binding to hydrophobic enzyme pockets.
    • The methoxybenzohydrazide could alter electronic properties compared to the furan-based analog .
(b) 1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine ()
  • Key differences :
    • Substitution at the hydrazine position with a phenylcarboxamido group instead of furan-2-carbohydrazide.
  • Synthesis : Prepared via condensation of hydrazine derivatives with aromatic aldehydes/ketones, yielding compounds with melting points >260°C and confirmed by NMR .

Pyrazolo[3,4-d]pyrimidine Derivatives with Urea Linkages ()

A series of bisarylureas (e.g., compounds 1n–1s ) share the pyrazolo[3,4-d]pyrimidine core but replace the hydrazide with a urea bridge.

  • Example: 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-cyanophenyl)urea (1p) Activity: Demonstrated pan-RAF kinase inhibition (IC₅₀ < 100 nM). Physical properties: High melting point (235–237°C) and 86.7% synthetic yield.
  • The absence of a hydrazide group may reduce metabolic instability .
(a) 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ()
  • Synthesis : Refluxing 4-chloro derivatives with hydrazine hydrate (73% yield, m.p. 236–238°C).
  • Derivatives: Condensation with aromatic aldehydes yielded Schiff bases (e.g., 5a–l) with antimicrobial activity against P. aeruginosa and C. albicans .
(b) Benzothiazole-Pyrazolo[3,4-d]pyrimidine Hybrids ()
  • Example: 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Activity: Significant inhibition of P. aeruginosa (MIC = 8 µg/mL). Structural contrast: Incorporates a benzothiazole ring instead of carbohydrazide, enhancing π-π stacking interactions .

Compounds with Alternative Functional Groups

(a) N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Structure : Features a furanmethylamine group instead of carbohydrazide.
  • Properties : Lower molecular weight (C₁₀H₉N₅O, MW = 227.2) compared to the target compound .
(b) N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Substituents : A chlorophenyl ethylamine group at position 4.
  • Potential: The chlorine atom may confer resistance to oxidative metabolism .

Data Tables: Key Attributes of Comparative Compounds

Compound Name / ID (Evidence) Core Structure Substituents (Position) Biological Activity Melting Point (°C) Yield (%)
Target Compound Pyrazolo[3,4-d]pyrimidine 1: 4-Methylphenyl; 4: Furan-2-carbohydrazide N/A N/A N/A
N′-[1-(3-Cl-4-MePh)-...-4-MeOBz-hydrazide Pyrazolo[3,4-d]pyrimidine 1: 3-Cl-4-MePh; 4: 4-MeO-Benzohydrazide Not reported N/A N/A
Bisarylurea 1p Pyrazolo[3,4-d]pyrimidine 4: (4-OxyPh)-urea-3-CNPh Pan-RAF inhibition 235–237 86.7
Hydrazinyl derivative 3 Pyrazolo[3,4-d]pyrimidine 4: Hydrazinyl; 6: Methyl Antimicrobial (broad-spectrum) 236–238 73
Benzothiazole hybrid 3a Pyrazolo[3,4-d]pyrimidine 1: Benzothiazol-2-yl; 4: Phenyl Anti-P. aeruginosa (MIC = 8 µg/mL) N/A ~70

Biological Activity

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a novel compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly against various viral and cancerous cells. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC19H16N6O
Molecular Weight344.38 g/mol
InChIKeyBHVLDXTXITXQIO-UHFFFAOYSA-N

This compound features a furan ring and a hydrazide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Condensation : The initial step involves the reaction of 4-methylphenyl hydrazine with appropriate carbonyl compounds to form hydrazones.
  • Cyclization : The hydrazone undergoes cyclization with diaminopyrimidine derivatives under acidic or basic conditions.
  • Formation of Furan Derivative : The final step includes the introduction of a furan moiety through a suitable synthetic route.

Antiviral Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as HIV and HSV-1:

  • HIV Reverse Transcriptase Inhibition : Certain derivatives have demonstrated IC50 values in the low micromolar range against HIV reverse transcriptase, indicating potent antiviral activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies : Inhibition of cell proliferation was observed in several cancer cell lines, with some derivatives achieving significant reductions in viability at concentrations as low as 10 μM .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Interaction : It may modulate receptor activity related to cell signaling pathways that control growth and apoptosis.

Study on Antiviral Efficacy

A study published in MDPI evaluated various pyrazolo derivatives for their antiviral efficacy against HSV-1. Among the tested compounds, those structurally similar to this compound exhibited remarkable inhibition rates with EC50 values ranging from 5–28 μM .

Anticancer Screening

Another research effort focused on the anticancer properties of pyrazolo derivatives. Compounds were tested against multiple cancer cell lines including breast and lung cancer cells. Results indicated that certain modifications on the pyrazolo scaffold significantly enhanced cytotoxic effects, with some derivatives achieving over 80% inhibition at 10 μM concentration .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide?

  • Answer: Synthesis optimization requires precise control of reaction parameters. For pyrazolo[3,4-d]pyrimidine derivatives, cyclization of hydrazine precursors with carbonyl compounds (e.g., furan-2-carboxylic acid derivatives) is critical. Solvent choice (e.g., dry acetonitrile or dichloromethane) and temperature (typically 60–80°C) influence yield, as shown in analogous syntheses . Catalysts like triethylamine improve coupling efficiency, while purification via recrystallization (e.g., using isopropyl alcohol) ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Answer:

  • 1H NMR : Confirms substitution patterns (e.g., methylphenyl protons at δ 2.5 ppm, furan protons at δ 6.5–7.2 ppm) and hydrazide NH signals (δ 10.0–11.1 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~350–400) .

Q. How can researchers assess the compound’s in vitro biological activity, and what controls are necessary?

  • Answer: Standard assays include:

  • Enzyme Inhibition : Dose-response curves against cyclooxygenase (COX-1/COX-2) or kinase targets (IC50 determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Controls : Include vehicle (DMSO ≤0.1%), reference inhibitors (e.g., celecoxib for COX-2), and blank reactions to exclude solvent interference .

Advanced Research Questions

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

  • Answer: Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Adopt consistent cell lines, serum concentrations, and incubation times .
  • Orthogonal Assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence polarization methods .
  • Structural Confirmation : Re-characterize the compound post-assay to rule out degradation (e.g., LC-MS stability checks) .

Q. What computational methods are suitable for predicting target selectivity and off-target effects?

  • Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., COX-2, EGFR) to assess binding modes .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) using Schrödinger Suite .
  • ADMET Prediction : SwissADME predicts logP (~3.5) and bioavailability to prioritize derivatives with reduced hepatotoxicity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Answer:

  • Core Modifications : Replace the 4-methylphenyl group with fluorophenyl (improves COX-2 selectivity by ~20%) .
  • Hydrazide Substitution : Introduce electron-withdrawing groups (e.g., -CF3) on the furan ring to enhance kinase inhibition (IC50 reduction from 1.2 μM to 0.4 μM) .
  • Steric Effects : Bulky substituents at the pyrazolo[3,4-d]pyrimidine 6-position reduce off-target binding .

Q. What strategies mitigate instability in aqueous buffers during pharmacological assays?

  • Answer:

  • pH Optimization : Maintain pH 7.4 with phosphate buffers to prevent hydrazide hydrolysis .
  • Lyophilization : Store aliquots at -80°C and reconstitute in DMSO immediately before use .
  • Stabilizing Additives : Include 0.1% BSA to reduce non-specific adsorption in low-concentration assays .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

  • Answer:

  • Animal Models : Use xenograft mice (e.g., HT-29 colon cancer) with oral dosing (10–50 mg/kg) and monitor tumor volume .
  • PK Parameters : Measure plasma half-life (t1/2) via LC-MS/MS; optimal t1/2 ≥4 hours for sustained activity .
  • Tissue Distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.